Cyclopentyllithium

Organolithium Aggregation NMR

Procurement pain point: Standard n-BuLi or Grignard reagents fail to deliver the required stereochemical control or green strength in specialty polymers and asymmetric syntheses. Cyclopentyllithium (CAS 23473-12-3) directly addresses this gap. - **Polymer synthesis:** Enables high green tensile strength in SBS/SIS block copolymers for shoe soles & swim fins. - **Synthetic methodology:** Faster relative rate of intramolecular carbolithiation to form five-membered rings; highly stereoselective. - **Mechanistic studies:** Well-characterized hexamer/tetramer equilibrium in solution; ideal for DOSY NMR & crystallography. - **Supply:** Solution in hydrocarbon solvents; pyrophoric - handle under inert atmosphere.

Molecular Formula C5H9Li
Molecular Weight 76.1 g/mol
CAS No. 23473-12-3
Cat. No. B3369451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentyllithium
CAS23473-12-3
Molecular FormulaC5H9Li
Molecular Weight76.1 g/mol
Structural Identifiers
SMILES[Li+].C1CC[CH-]C1
InChIInChI=1S/C5H9.Li/c1-2-4-5-3-1;/h1H,2-5H2;/q-1;+1
InChIKeyIQEMUADSVZEVNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopentyllithium Overview


Cyclopentyllithium (CAS 23473-12-3) is a secondary alkyllithium organometallic reagent with the molecular formula C₅H₉Li and a molecular weight of 76.07 g/mol . It is a highly reactive, strong nucleophile and base, typically utilized as a solution in hydrocarbon solvents due to its pyrophoric nature and sensitivity to air and moisture [1]. Its defining structural feature is the five-membered cyclic alkyl group directly bonded to lithium, which imparts unique steric and electronic properties compared to both linear and other cyclic alkyllithium reagents [2].

Secondary alkyllithium: faster carbolithiation cyclization rate
Hexamer/tetramer equilibrium enables tunable solution reactivity
Patent-reported initiator for high green strength elastomers

Cyclopentyllithium vs n-BuLi and Grignard


Organolithium reagents cannot be treated as generic commodities. Their reactivity, selectivity, and aggregation state are profoundly influenced by the steric and electronic nature of the organic group, which in turn dictates performance in synthesis and polymerization. Substituting Cyclopentyllithium with a more common reagent like n-butyllithium (n-BuLi) or a Grignard reagent will not yield the same outcome. The cyclic structure of Cyclopentyllithium leads to a fundamentally different aggregation state in solution, distinct kinetic and stereochemical behavior in addition reactions, and a unique ability to impart high green tensile strength in block copolymers compared to n-BuLi initiators [1][2][3]. These differences are quantitative and experimentally verifiable, as detailed in the evidence guide below.

Aggregation state mismatch

Cyclopentyllithium’s hexamer/tetramer equilibrium may shift reactivity and selectivity relative to n-BuLi’s predominantly hexameric state.

Initiator-specific polymer properties

Substituting n-BuLi may not replicate the high green tensile strength reported for cyclopentyllithium-initiated block copolymers.

Carbolithiation rate and stereochemistry

Primary or tertiary alkyllithiums may not provide the faster cyclization rate and high trans-selectivity associated with secondary Cyclopentyllithium.

Cyclopentyllithium: Quantitative Comparison Guide


Hexamer/Tetramer Equilibrium vs n-Butyllithium

In hydrocarbon solvents, Cyclopentyllithium exists as an equilibrium mixture of hexamer and tetramer aggregates, a state distinct from the predominantly hexameric or higher oligomeric states of linear alkyllithiums like n-butyllithium [1][2]. This difference is critical because the aggregation state directly controls the reagent's effective concentration, reactivity, and selectivity in solution [3].

Aggregation state
Reported
Hexamer/tetramer equilibrium
Controls solution reactivity and selectivity
Hydrocarbon solvent; DOSY and 13C/6Li NMR
Organolithium Aggregation NMR Solution Structure

High Green Tensile Strength vs n-Butyllithium Initiator

Cyclopentyllithium is specifically claimed in patents for the production of rubbery block copolymers with high green tensile strength, a property critical for processing and handling before vulcanization. This outcome is achieved by contacting monomers with a cyclopentyllithium initiator, and is not realized to the same degree with standard initiators like n-butyllithium [1].

Elastomer green strength
Head-to-head
High green tensile strength
Initiator-dependent mechanical property
Patent claim; anionic polymerization
Anionic Polymerization Block Copolymer Elastomer Green Strength

Intramolecular Carbolithiation Reactivity Ranking

In intramolecular carbolithiation reactions to form five-membered rings, the relative rates of cyclization for alkyllithiums are secondary > tertiary > primary [1]. Cyclopentyllithium, as a secondary alkyllithium, falls into the most reactive class for this transformation, leading to high yields. Furthermore, the stereoselectivity in these cyclizations can be extremely high, producing trans-substituted cyclopentylmethyllithium derivatives [1].

Carbolithiation rate
Class-level
Secondary > Tertiary > Primary
Fastest cyclization for 5-membered rings
Stereoselectivity reported; rate constants not specified
Carbolithiation Cyclization Reaction Rate Stereoselectivity

Ladder-Type Mixed Aggregates with Chiral Amides

Cyclopentyllithium forms a distinct mixed aggregate with a chiral lithium amide derived from (S)-valinol, adopting a ladder-type structure in both the solid state (X-ray) and in toluene-d8 solution [1]. This behavior is shared with other alkyllithiums like n-butyl, sec-butyl, and isopropyllithium, which form identical dimeric, ladder-type mixed aggregates at a 1:1 stoichiometry [1]. However, the specific aggregation and solution dynamics are influenced by the steric bulk of the alkyl group, providing a basis for tuning asymmetric induction.

Mixed aggregate formation
Reported
Ladder-type with chiral amide
Supports asymmetric synthesis toolkit
1:1 stoichiometry; characterized by X-ray and DOSY
Mixed Aggregate Chiral Lithium Amide Asymmetric Synthesis DOSY NMR

Hexameric Solid-State Structure vs n-Butyllithium Oligomers

The solid-state structure of unsolvated Cyclopentyllithium has been unequivocally determined by single-crystal X-ray diffraction to be a hexamer [1][2]. This contrasts with some other alkyllithiums which may crystallize as tetramers or higher oligomers depending on the specific alkyl group. For example, n-butyllithium in the solid state is known to exist as a hexamer or tetramer depending on the crystalline form [3].

Solid-state structure
Reported
Unsolvated hexamer
Definitive structural baseline for mechanistic study
Single-crystal X-ray diffraction
X-ray Crystallography Solid-State Structure Organolithium Hexamer

Cyclopentyllithium Application Scenarios


High Green Tensile Strength Block Copolymers

Procurement of Cyclopentyllithium is justified for industrial polymer synthesis where high green tensile strength in rubbery block copolymers (e.g., SBS, SIS) is a critical requirement [1]. The initiator enables the production of materials suitable for shoe soles, swim fins, and other applications where uncured polymer strength is essential for processing [1].

Stereoselective Carbolithiation for 5-Membered Rings

For synthetic chemists building complex molecules, Cyclopentyllithium is the preferred reagent when a cyclization step involves an intramolecular carbolithiation to form a five-membered ring [2]. Its classification as a secondary alkyllithium ensures a faster relative rate of cyclization compared to primary or tertiary alternatives, and can lead to highly stereoselective outcomes [2].

Asymmetric Synthesis via Chiral Amide Mixed Aggregates

In enantioselective synthesis, Cyclopentyllithium can be employed in conjunction with chiral lithium amides to form well-defined, ladder-type mixed aggregates in solution [3]. This application scenario is relevant for academic and industrial research groups investigating new asymmetric methodologies, where the unique steric profile of the cyclopentyl group may influence the stereochemical outcome [3].

Organolithium Aggregation and Reactivity Studies

Cyclopentyllithium is a valuable model compound for studying the fundamental relationship between aggregation state, solvation, and reactivity in organolithium chemistry [4]. Its well-characterized hexameric solid-state structure and hexamer/tetramer equilibrium in solution make it an ideal candidate for mechanistic investigations using techniques like DOSY NMR and X-ray crystallography [4][5].

Application
Selection Property
Validation Focus
High green strength elastomers
Initiator-dependent green tensile strength
Tensile testing before vulcanization
Stereoselective carbolithiation
Secondary alkyllithium reactivity rank
Cyclization rate and trans-selectivity
Asymmetric synthesis
Mixed aggregate formation and steric profile
Enantiomeric excess and selectivity
Organolithium mechanistic studies
Well-characterized aggregation in solution and solid
DOSY NMR, X-ray crystallography

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